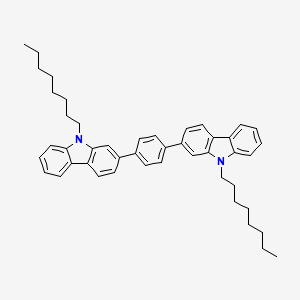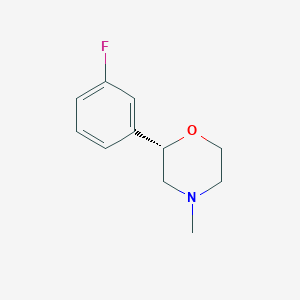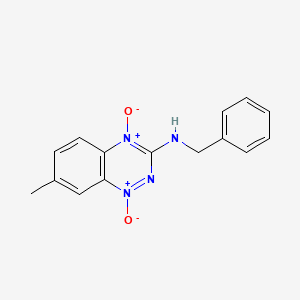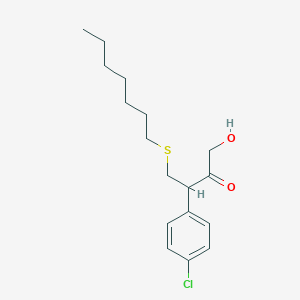![molecular formula C25H38N2O2S B14198091 2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine CAS No. 832077-59-5](/img/structure/B14198091.png)
2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a heptadec-8-ene-1-sulfinyl group attached to an oxazol-5-yl ring, which is further connected to a pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine involves several steps. One common synthetic route includes the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air . The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere . This method ensures the integrity of the olefinic bond, which is crucial for the desired chemical properties of the compound.
Analyse Chemischer Reaktionen
2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium complexes, which facilitate the formation of new bonds and the modification of existing functional groups . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the transformation of the sulfinyl and oxazolyl groups into other functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, it has potential applications in the study of cellular processes and the development of new drugs. In medicine, it may be explored for its therapeutic properties, particularly in the treatment of diseases that involve oxidative stress and inflammation. In industry, it can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine involves its interaction with molecular targets and pathways within cells. The sulfinyl group is known to participate in redox reactions, which can modulate cellular oxidative stress levels. The oxazolyl and pyridine rings may interact with specific enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular functions and responses, making the compound a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine can be compared with similar compounds such as 2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine . While both compounds share similar structural features, the presence of different functional groups can lead to variations in their chemical properties and reactivity. The unique combination of the sulfinyl, oxazolyl, and pyridine groups in this compound distinguishes it from other related compounds and contributes to its specific applications and potential benefits.
Eigenschaften
CAS-Nummer |
832077-59-5 |
|---|---|
Molekularformel |
C25H38N2O2S |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
2-heptadec-8-enylsulfinyl-5-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C25H38N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-30(28)25-27-22-24(29-25)23-19-16-17-20-26-23/h9-10,16-17,19-20,22H,2-8,11-15,18,21H2,1H3 |
InChI-Schlüssel |
XWPJRTRIXUOURK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCS(=O)C1=NC=C(O1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)

![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)





![Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate](/img/structure/B14198057.png)
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14198085.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)


